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Compound of Interest

Compound Name: 1-Chloropentan-2-one

CAS No.: 19265-24-8

Cat. No.: B1354079

Get Quote

A detailed analysis of 1-chloropentan-2-one using infrared (IR), nuclear magnetic resonance

(NMR), and mass spectrometry (MS) is presented, alongside a comparative study with pentan-

2-one and 1-bromopentan-2-one. This guide provides researchers, scientists, and drug

development professionals with a comprehensive reference for the structural validation of this

α-haloketone.

The precise structural confirmation of organic compounds is a critical step in chemical research

and drug development. Spectroscopic methods provide a non-destructive means to elucidate

the molecular structure, offering detailed information about functional groups, connectivity, and

the chemical environment of atoms within a molecule. This guide focuses on the structural

validation of 1-chloropentan-2-one, a halogenated ketone, through a multi-technique

spectroscopic approach.

Comparative Spectroscopic Data
To facilitate the structural confirmation of 1-chloropentan-2-one, its spectroscopic data are

compared with those of two structurally related ketones: pentan-2-one and 1-bromopentan-2-
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one. The data presented in the following tables highlights the influence of the α-halogen

substituent on the spectral characteristics.

Table 1: Infrared (IR) Spectroscopy Data

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

| Compound | C=O | -CH₂Cl / -CH₂Br | -CH₂- (adjacent to C=O) | -CH₂- (alkyl chain) | -CH₃

(terminal) | |---|---|---|---|---| | 1-Chloropentan-2-one | ~202 | ~50 | ~40 | ~18 | ~13 | | Pentan-2-

one | ~208[1][4] | N/A | ~45[4] | ~17[4] | ~13[4] | | 1-Bromopentan-2-one | ~203 | ~35 | ~42 | ~18

| ~13 |
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Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented.

Infrared (IR) Spectroscopy:

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) plates. The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)

spectrometer, typically over a range of 4000-400 cm⁻¹. The background spectrum of the empty

plates is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR

spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS):

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The

sample is introduced into the ion source, where it is bombarded with a beam of high-energy
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electrons (typically 70 eV). The resulting positively charged fragments are accelerated and

separated based on their mass-to-charge ratio (m/z).

Spectroscopic Interpretation and Structural
Validation Workflow
The structural validation of 1-chloropentan-2-one is achieved through a logical workflow that

integrates the information from each spectroscopic technique.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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